3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine
Overview
Description
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is a chemical compound with the CAS Number: 1159981-96-0 . It has a molecular weight of 212.05 and its IUPAC name is 3-bromo-2-methylpyrazolo[1,5-A]pyrimidine .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is 1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Method : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS. The photophysical properties of PPs are tunable, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .
- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Anti-proliferative Agents
- Application : Pyrazolo[3,4-d]pyrimidines, a related class of compounds, have been screened for anti-proliferative activity against selected cancer cell lines .
- Results : Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, one compound was selected for cell cycle analysis using flow cytometry assay against HCT cells .
3. DPP-IV Inhibitors
- Application : 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid, a related compound, is used in the preparation of DPP-IV inhibitors . DPP-IV inhibitors are a class of drugs that are used to treat Type 2 diabetes .
4. Anti-proliferative Agents
- Application : Pyrazolo[3,4-d]pyrimidines, a related class of compounds, have been screened for anti-proliferative activity against selected cancer cell lines .
- Results : Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, one compound was selected for cell cycle analysis using flow cytometry assay against HCT cells .
5. Solid-State Emitters
- Application : Pyrazolo[1,5-a]pyrimidines (PPs) bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QYSS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection .
- Method : The PPs are synthesized using a simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .
- Results : The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
6. Fluorogenic Heterocyclic Compounds
- Application : Fluorogenic heterocyclic compounds display advantages over hydrocarbon-based fluorophores such as (i) synthetic access methodologies that allow structural diversity, (ii) heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and (iii) better solubility in green solvents .
- Results : Various fluorescent derivatives have been applied in diverse fields, and include coumarins, pyrazoles, perylene bisimides, boron dipyrromethene difluoride (BODIPY), cyanines, and rhodamines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJTPXNCVTKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine | |
CAS RN |
1159981-96-0 | |
Record name | 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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